2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
Description
This compound (C₅H₁₂Cl₂N₄O) features a 1,2,4-triazole ring substituted with a methyl group at the 4-position, an amino group, and a hydroxyl group on the ethan-1-ol backbone, stabilized as a dihydrochloride salt.
Properties
IUPAC Name |
2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGASLTKIUHBZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989671-86-4 | |
| Record name | 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using crystallization techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The binding of the compound to these enzymes prevents the breakdown of carbohydrates, thereby exerting its effects.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substitution pattern significantly influences physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Methyl vs.
- Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog () introduces hydrophobicity, contrasting with the target’s polar hydroxyl group, which could improve aqueous solubility .
- Heteroaromatic Modifications : Pyridinyl substitution () introduces basic nitrogen atoms, altering electronic properties and hydrogen-bonding capacity relative to the methyl group in the target .
Functional Group Analysis
- Hydroxyl Group : Unique to the target compound, the –OH group enables hydrogen bonding and increases hydrophilicity, distinguishing it from amine-only analogs (e.g., ). This may enhance solubility in polar solvents .
- Dihydrochloride Salt : The salt form is shared with analogs in and , suggesting improved stability and solubility compared to free bases.
Biological Activity
2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Characteristics:
Biological Activity Overview
Triazole derivatives have been widely studied for their biological activities. The specific compound exhibits various pharmacological properties that are summarized in the following sections.
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties.
Key Findings:
- In vitro Studies: The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives exhibit moderate to high inhibitory effects on Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Enterococcus faecalis | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Triazole derivatives are known to modulate cytokine release, which is crucial in inflammatory responses.
Research Insights:
- In a study involving peripheral blood mononuclear cells (PBMCs), the compound showed a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations up to 100 µg/mL .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
Anticancer Activity
Emerging evidence suggests that triazole derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies:
- A study highlighted that certain triazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 20 µM, indicating potent activity .
- Another investigation focused on the structural activity relationship (SAR) of triazole compounds, revealing that substitutions at specific positions significantly enhance anticancer efficacy .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymes: Triazoles often inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- Modulation of Immune Responses: By affecting cytokine production, they can alter immune responses beneficially during inflammation or infection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
